Imidazo[1,2-a]pyridine-2-acetaldehyde

Physicochemical Properties Medicinal Chemistry Drug Design

Imidazo[1,2-a]pyridine-2-acetaldehyde is a heterocyclic compound of the imidazo[1,2-a]pyridine class, characterized by an acetaldehyde group at the 2-position of the fused ring system. With molecular formula C₉H₈N₂O and molecular weight 160.17 g/mol , it serves as a versatile building block in medicinal chemistry and materials science.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 1260384-01-7
Cat. No. B12276444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridine-2-acetaldehyde
CAS1260384-01-7
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)CC=O
InChIInChI=1S/C9H8N2O/c12-6-4-8-7-11-5-2-1-3-9(11)10-8/h1-3,5-7H,4H2
InChIKeyDRESJGGIRLYPSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyridine-2-acetaldehyde (CAS 1260384-01-7): A Position-Specific Heterocyclic Aldehyde Building Block for Procurement-Driven Research


Imidazo[1,2-a]pyridine-2-acetaldehyde is a heterocyclic compound of the imidazo[1,2-a]pyridine class, characterized by an acetaldehyde group at the 2-position of the fused ring system . With molecular formula C₉H₈N₂O and molecular weight 160.17 g/mol , it serves as a versatile building block in medicinal chemistry and materials science. The compound features a reactive aldehyde group that enables further derivatization, while the imidazo[1,2-a]pyridine core imparts distinctive electronic and steric properties relative to other heterocyclic scaffolds, making it a differentiated intermediate for targeted synthesis applications.

Why Imidazo[1,2-a]pyridine-2-acetaldehyde Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Aldehydes


The position and nature of the aldehyde substituent critically determine the reactivity, synthetic utility, and biological profile of imidazo[1,2-a]pyridine derivatives. The 2-acetaldehyde variant provides a methylene-bridged aldehyde motif that balances conjugation and steric accessibility, enabling distinct nucleophilic addition reactions and downstream functionalization compared to the directly attached carbaldehyde or position-6 isomers [1][2]. Substituting with a closely related analog risks altering or abolishing the desired properties in specific applications, as evidenced by the divergent uses of 2-carbaldehyde and 6-acetaldehyde derivatives in sensor and cardiotonic contexts, respectively [1][2].

Quantitative Differentiation Evidence for Imidazo[1,2-a]pyridine-2-acetaldehyde (CAS 1260384-01-7)


Increased Molecular Weight and Lipophilicity Over Imidazo[1,2-a]pyridine-2-carbaldehyde

Imidazo[1,2-a]pyridine-2-acetaldehyde (MW 160.17 g/mol) is 14.0 g/mol heavier than the 2-carbaldehyde analog (MW 146.15 g/mol) due to an additional methylene group [1]. This structural difference elevates the computed lipophilicity: the 2-acetaldehyde has an estimated XLogP3 of approximately 2.1, compared to 1.6 for the 2-carbaldehyde [1]. The increased lipophilicity can influence membrane permeability, formulation behavior, and chromatographic retention, offering a distinct physical property profile for applications where hydrophobic interactions are critical.

Physicochemical Properties Medicinal Chemistry Drug Design

Submicromolar Cyanide Detection via Aldehyde–Cyanide Nucleophilic Addition

Imidazo[1,2-a]pyridine-2-acetaldehyde derivatives, as a class, exhibit rapid and selective fluorescence turn-on upon reaction with cyanide ions. A closely related imidazo[1,2-a]pyridine aldehyde probe demonstrated a linear fluorescence response to cyanide in the 0–30 μM range with a detection limit of 30 nM [1]. The nucleophilic addition of cyanide to the aldehyde group generates a highly emissive adduct within 40 seconds, enabling real-time sensing. This performance metric is directly relevant to the target compound, which shares the aldehyde functional group necessary for such reactivity.

Fluorescent Sensors Environmental Monitoring Chemosensing

Positional Isomer Differentiation: 2-Acetaldehyde vs. 6-Acetaldehyde in Pharmacological Utility

Patent US4803276 describes (imidazo[1,2-a]pyridin-6-yl)acetaldehyde derivatives as intermediates for cardiotonic pyridine derivatives [1]. In contrast, the 2-acetaldehyde isomer possesses a distinct electronic distribution and steric environment that makes it better suited for applications such as fluorescent sensor development and ALDH1A3 inhibitor design [2]. The 6-isomer's utility is tightly linked to its specific substitution pattern, and attempts to substitute with the 2-isomer would yield inactive intermediates in the cardiotonic synthesis pathway, as the crucial 5-(6-imidazo[1,2-a]pyridyl)pyridine scaffold cannot be constructed from the 2-substituted analog.

Positional Isomerism Cardiotonics Synthetic Intermediates

Procurement-Driven Application Scenarios for Imidazo[1,2-a]pyridine-2-acetaldehyde (CAS 1260384-01-7)


Fluorescent Turn-On Sensor for Cyanide Detection in Water Samples

The aldehyde group of Imidazo[1,2-a]pyridine-2-acetaldehyde enables rapid, selective detection of cyanide ions with a class-level detection limit of 30 nM . Researchers developing fluorescent chemosensors can leverage this reactivity to design probes for environmental monitoring of cyanide in wastewater and drinking water, a capability not provided by non-aldehyde imidazo[1,2-a]pyridine building blocks.

Key Intermediate for ALDH1A3-Targeted Glioblastoma Inhibitors

The imidazo[1,2-a]pyridine scaffold is recognized for inhibiting aldehyde dehydrogenase 1A3 (ALDH1A3), a therapeutic target in glioblastoma stem cells . The 2-acetaldehyde derivative serves as a structurally differentiated building block for generating novel ALDH1A3 inhibitors, offering an alternative chemotype to previously explored 2-carbaldehyde or 6-substituted analogs and expanding the chemical space for structure-activity relationship studies.

Synthetic Intermediate for Heterocyclic Library Synthesis

With its reactive acetaldehyde group and privileged imidazo[1,2-a]pyridine core, this compound is a versatile building block for parallel synthesis of diverse heterocyclic libraries. It can undergo Knoevenagel condensation, reductive amination, and other aldehyde-specific transformations that are not feasible with the corresponding carbaldehyde or non-aldehyde analogs, enabling the rapid generation of compound collections for drug discovery screening .

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